molecular formula C20H11F2N3O2 B3497592 2,3-bis(4-fluorophenyl)-6-nitroquinoxaline

2,3-bis(4-fluorophenyl)-6-nitroquinoxaline

Cat. No.: B3497592
M. Wt: 363.3 g/mol
InChI Key: YFJIFEYBYUCVNL-UHFFFAOYSA-N
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Description

2,3-bis(4-fluorophenyl)-6-nitroquinoxaline is a chemical compound that has been studied for various applications. It has been mentioned in the context of synthesizing poly(3-hexylthiophene-alt-2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine) for polymer photovoltaic applications . It’s also found in the synthesis of Atorvastatin Related Compound C .


Synthesis Analysis

The synthesis of this compound involves a reaction of 4,4’-difluorobenzil with 3,4-diamino-thiophene hydrochloride in the presence of triethylamine . Another synthesis method involves the condensation of an aryl 1,2-diamine with a 1,2-diketone .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Polymerization

2,3-bis(4-fluorophenyl)-6-nitroquinoxaline and related compounds have been explored in various synthesis and polymerization studies. For instance, 2,3-bis(4-hydroxyphenyl)-6-fluoroquinoxaline, a related compound, was polymerized to form hyperbranched polyphenylquinoxalines (HPPQs), demonstrating its utility in creating high-molecular-weight polymers with distinct solubility and thermal properties (Baek & Harris, 2005).

Material Science Applications

These compounds are significant in material science, particularly in developing novel polymeric materials. For instance, the synthesis of new heterocyclic polyethers containing phenylquinoxaline and 1,3,4-oxadiazole rings shows the potential for creating materials with high thermal stability and unique fluorescence properties (Hamciuc et al., 2001).

Photoluminescence and Electroluminescence

Derivatives of this compound have been investigated for their photoluminescent and electroluminescent properties. These studies are critical for developing organic light-emitting diodes (OLEDs) and other electronic devices. For example, research on hyperbranched polyethers containing phenylquinoxaline units highlighted their potential in creating materials with pure and intense fluorescence, suitable for various optical applications (Baek et al., 2004).

Organic Electrophosphorescent Devices

The use of bis(indoloquinoxalinyl) derivatives, including those related to this compound, has been explored in the development of efficient deep-red organic electrophosphorescent devices. This research contributes to the advancement of high-performance electronic and optical materials (Su et al., 2013).

Properties

IUPAC Name

2,3-bis(4-fluorophenyl)-6-nitroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F2N3O2/c21-14-5-1-12(2-6-14)19-20(13-3-7-15(22)8-4-13)24-18-11-16(25(26)27)9-10-17(18)23-19/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJIFEYBYUCVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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